molecular formula C5H11NO4S B2872970 Ethyl N-(methylsulfonyl)glycinate CAS No. 88512-39-4

Ethyl N-(methylsulfonyl)glycinate

Cat. No. B2872970
CAS RN: 88512-39-4
M. Wt: 181.21
InChI Key: MGCVGJVQIPYNKV-UHFFFAOYSA-N
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Description

Ethyl N-(methylsulfonyl)glycinate is a chemical compound with the linear formula C5H11NO4S . It is used in various laboratory chemicals and for the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Ethyl N-(methylsulfonyl)glycinate consists of an ethyl group, a glycinate group, and a methylsulfonyl group . The molecular weight of this compound is 181.21 .

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl glyoxylate N-tosylhydrazone serves as an excellent sulfonyl anion surrogate in base-catalyzed conjugate addition reactions with enones and enals. This process allows for the synthesis of functionalized sulfones through a sulfa-Michael reaction, showcasing high yield and chemoselectivity (Fernández et al., 2014). Additionally, the transformation kinetics and mechanisms of sulfonylurea herbicides in aqueous solutions indicate chemical hydrolysis as a primary environmental fate process, which is significantly influenced by pH and temperature (Zheng, Yates, & Papiernik, 2008).

Analytical Methods

The study on amino acid analysis points to aqueous dimethyl sulfoxide serving as a solvent for the ninhydrin reaction, offering a chemically preferable and relatively nontoxic alternative for amino acid quantification (Moore, 1968).

Material Science and Polymer Applications

Research into oxidation-responsive and "clickable" Poly(ethylene glycol) via the copolymerization of 2-(Methylthio)ethyl Glycidyl Ether introduces novel monomers enabling the synthesis of thioether-functional polymers. These materials demonstrate potential as redox-responsive nanocarriers with minor effects on cellular metabolism, highlighting their biocompatibility and application in drug delivery systems (Herzberger et al., 2016).

Energy Storage Applications

Sulfone electrolytes for rechargeable lithium batteries have been synthesized to achieve low melting points and high electrochemical stability, making them suitable for use in high-performance batteries (Sun & Angell, 2005). Furthermore, graphene-wrapped sulfur particles present a promising cathode material for rechargeable lithium-sulfur batteries, offering high capacity and cycling stability due to effective volume expansion accommodation and soluble polysulfide trapping (Wang et al., 2011).

properties

IUPAC Name

ethyl 2-(methanesulfonamido)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-3-10-5(7)4-6-11(2,8)9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCVGJVQIPYNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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